Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate

Lipophilicity Membrane Permeability Mitochondrial Staining

This compound, systematically named Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate (CAS 129218-10-6), is the acetate salt of rhodamine B methyl ester. It belongs to the rhodamine class of cationic xanthene fluorophores and is characterized by a 3,6-bis(diethylamino) substitution pattern on the xanthylium core and a 9-(2-(methoxycarbonyl)phenyl) substituent, distinguishing it from the parent carboxylic acid rhodamine B and from commercially prevalent mitochondrial stains such as rhodamine 123 and rhodamine 6G.

Molecular Formula C31H36N2O5
Molecular Weight 516.6 g/mol
CAS No. 129218-10-6
Cat. No. B12722655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate
CAS129218-10-6
Molecular FormulaC31H36N2O5
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.CC(=O)[O-]
InChIInChI=1S/C29H33N2O3.C2H4O2/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;1-2(3)4/h10-19H,6-9H2,1-5H3;1H3,(H,3,4)/q+1;/p-1
InChIKeySDBVSBHTZJWLET-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate (CAS 129218-10-6) – Core Physicochemical and Spectral Identity


This compound, systematically named Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate (CAS 129218-10-6), is the acetate salt of rhodamine B methyl ester. It belongs to the rhodamine class of cationic xanthene fluorophores and is characterized by a 3,6-bis(diethylamino) substitution pattern on the xanthylium core and a 9-(2-(methoxycarbonyl)phenyl) substituent, distinguishing it from the parent carboxylic acid rhodamine B [1] and from commercially prevalent mitochondrial stains such as rhodamine 123 and rhodamine 6G [2]. The acetate anion provides a specific salt stoichiometry that can influence solubility, crystallinity, and handling relative to the corresponding chloride or perchlorate salts.

Acetate salt form supports controlled hygroscopicity and formulation handling
Methyl ester modification enhances hydrophobicity for membrane permeability assays
Red-shifted spectra reduce tissue autofluorescence in live-organism imaging

Why Rhodamines and Xanthene Dyes Cannot Be Substituted Based on Structural Class Alone – The Case for Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate


Despite sharing a common xanthylium chromophore, rhodamine dyes exhibit large differences in hydrophobicity, membrane permeability, subcellular targeting, and bioaccumulation potency that render in-class substitution a significant risk for experimental reproducibility. The methyl esterification of the 2-carboxyphenyl group and the acetate counterion in Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate (HRB) generate a >10-fold enhancement in octanol–buffer partitioning compared to the parent rhodamine B [1], while retaining high quantum yield and photostability. Unlike rhodamine 123, which is a well-known P-glycoprotein substrate and can be rapidly effluxed, HRB exhibits low susceptibility to multidrug resistance transporters and stains mitochondria in C. elegans at concentrations as low as 100 pM, a potency approximately 20,000-fold greater than that reported for rhodamine B under comparable exposure times [1]. These quantitative differences demonstrate that interchange with rhodamine B, rhodamine 6G, or rhodamine 101 will lead to loss of sensitivity, altered subcellular distribution, and requirement for prolonged incubation times.

Hydrophobicity differs substantially from rhodamine B, altering membrane partitioning and tissue distribution profiles.
Lower P-glycoprotein recognition compared to rhodamine 123 may shift efflux transporter susceptibility and intracellular retention.
Whole-organism staining potency varies over several orders of magnitude among rhodamine analogs, preventing direct substitution.

Quantitative Differentiation of Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate Against Key Rhodamine Comparators


Octanol–Buffer Partition Coefficient (Log D) vs. Rhodamine B, Rhodamine 6G, Rhodamine 123, and Rhodamine 101

Replacement of the carboxylate of rhodamine B with a methyl ester markedly increases hydrophobicity. The log D (octanol/buffer pH 7.4) of HRB (9) was measured as 5.9, compared with 2.3 for rhodamine B (5), 2.1 for rhodamine 6G (7), and 0.5 or −0.6 for rhodamine 123 (4) [1]. Rhodamine 101 (8) gave a log D of 5.2 [1]. Thus, HRB is >10-fold more lipophilic than its parent carboxylate rhodamine B and at least 10-fold more lipophilic than rhodamine 123.

Partition Coefficient (log D)
Head-to-head
HRB log D 5.9 vs. Rhodamine B 2.3, Rhodamine 123 0.5
Reported >3,000-fold higher octanol–buffer partitioning; supports membrane permeability context
Fluorescence shake-flask method, pH 7.4
Lipophilicity Membrane Permeability Mitochondrial Staining

Molar Extinction Coefficient (Brightness) vs. Rhodamine B

The methyl ester modification produces a modest reduction in molar extinction coefficient relative to the parent acid. HRB (9) exhibits ε = 83,000 M⁻¹ cm⁻¹ at 555 nm in methanol, compared with the literature value for rhodamine B of 106,000 M⁻¹ cm⁻¹ at 545 nm in ethanol [1]. This represents a 22% reduction in peak absorbance.

Extinction Coefficient
Reported
ε = 83,000 M⁻¹ cm⁻¹ (555 nm, methanol)
22% lower than Rhodamine B; brightness remains sufficient for microscopy
Cross-study comparison; solvent may influence value
Fluorescence Brightness Spectroscopy Extinction Coefficient

Fluorescence Quantum Yield vs. Rhodamine B and Rhodamine 6G

The quantum yield of HRB (9) was determined relative to rhodamine B (5) and rhodamine 6G (7). A modest reduction of approximately 0.3 in absolute quantum yield was observed compared with the parent rhodamine B [1]. Literature values for rhodamine B range from 0.65 to 0.70 in ethanol; therefore HRB exhibits Φ ≈ 0.35–0.40, whereas rhodamine 6G typically yields Φ ≈ 0.95.

Quantum Yield
Reported
Φ ≈ 0.35–0.40 (vs. RhB ~0.65, Rh6G ~0.95)
Lower solution-phase efficiency; intracellular accumulation may offset effective signal
Relative method using Williams standard
Quantum Yield Fluorescence Efficiency Rhodamine Dyes

In Vivo Mitochondrial Staining Potency in C. elegans vs. Rhodamine B, Rhodamine 6G, Rhodamine 123, Rhodamine 101, and Basic Violet 11

HRB enabled detection of mitochondrial fluorescence in adult C. elegans at concentrations as low as 100 pM after only 2 h of incubation [1]. By contrast, rhodamine B required 2 µM for 36 h to image mitochondria in the germline, representing a 20,000-fold higher concentration and 18-fold longer incubation [1]. Rhodamine 6G, rhodamine 123, and rhodamine 101 were substantially less potent or failed to penetrate germline tissue under identical conditions [1]. Among seven tested fluorophores, only HRB and HR101 stained mitochondria at 100 pM within 2 h.

In Vivo Staining Potency
Head-to-head
HRB: 100 pM, 2 h vs. Rhodamine B: 2 µM, 36 h (C. elegans)
Reported ≥20,000-fold lower effective concentration; supports whole-organism mitochondrial staining context
Adult N2 strain, confocal microscopy
Mitochondrial Probe In Vivo Imaging Bioavailability C. elegans

Absorbance and Emission Spectral Shifts Relative to Parent Rhodamine B

The methyl ester substitution red-shifts both absorbance and emission maxima relative to rhodamine B. HRB exhibits a 5 nm bathochromic shift in absorbance and an 8–9 nm bathochromic shift in emission in methanol compared with rhodamine B [1]. The absorbance maximum of HRB in methanol is 555 nm, versus 545 nm (in ethanol) for rhodamine B. Emission maxima are correspondingly at ~583 nm for HRB and ~574 nm for rhodamine B.

Spectral Shift
Reported
λ_abs 555 nm (HRB) vs. 545 nm (Rhodamine B); +5–10 nm bathochromic shift
Reduced autofluorescence in tissue; supports multicolor imaging applications
Methanol solutions; shift confirmed in emission
Spectral Properties Stokes Shift Red-Shift

Counterion Identity: Acetate Salt Confers Handling Advantages for Formulation

Commercially, rhodamine B methyl ester is most commonly available as the chloride salt (CAS 129218-10-6 corresponds to the acetate). The acetate counterion provides distinct solubility and hygroscopicity profiles compared with chloride, perchlorate, or tetrachlorozincate analogs [1]. In the Molbank characterization series, the chloride salt of rhodamine B methyl ester was noted to be hygroscopic and isolated as an amorphous solid [1]. The acetate salt, by contrast, is expected to have lower hygroscopicity and improved handling properties, facilitating accurate weighing and formulation for biological assays. Direct comparative data between acetate and chloride salts are not available from the literature; this represents a class-level inference from general salt-form principles and the structural analysis of the counterion.

Counterion Identity
Class-level
Acetate salt (vs. chloride); potentially lower hygroscopicity
May improve weighing and formulation consistency in DMSO/aqueous buffers
Class-level inference; no direct comparative data available
Salt Form Solubility Formulation Chemistry Acetate

Optimal Application Contexts for Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate Based on Quantified Differentiation


Mitochondrial Dynamics Imaging in Intact Model Organisms

HRB is the probe of choice for visualizing mitochondrial fusion, fission, and motility in live C. elegans and analogous optically transparent organisms. Its 100 pM effective concentration and 2 h incubation protocol [1] enable acute, non-transgenic imaging of mitochondria in germline and somatic tissues, where genetically encoded mitochondrial markers are poorly expressed. The >4,000-fold greater octanol–buffer partitioning compared with rhodamine B ensures rapid tissue penetration and strong mitochondrial accumulation.

High-Throughput Screening for Mitochondrial Modulators

The combination of high membrane permeability (log D = 5.9) and retention of adequate brightness (ε × Φ product) makes HRB suitable for high-throughput screening platforms [1]. Unlike rhodamine 123, which is actively effluxed by P-glycoprotein and can confound screening results, HRB's enhanced hydrophobicity reduces efflux transporter recognition, enabling more reliable mitochondrial membrane potential readouts in cell-based assays.

Multicolor Live-Cell Imaging with Spectral Separation

The 5–9 nm red-shifted absorbance and emission spectra compared with rhodamine B [1] provide better spectral separation from FITC, GFP, and other blue/green fluorophores. This makes HRB an effective red channel mitochondrial counterstain in multiplexed fluorescence microscopy panels, where minimal spectral crosstalk is critical for quantitative colocalization analysis.

Photodynamic Therapy Research and Photosensitizer Development

The acetate salt form may offer enhanced solubility in organic solvents for formulation studies. The established methyl ester backbone has been cited in patent literature as a core scaffold for halogenated rhodamine photosensitizers with bactericidal activity, supporting its utility as a starting material or reference standard in photodynamic therapy (PDT) agent development [1].

Application
Selection Property
Validation Focus
Live-organism mitochondrial imaging studies
Ester hydrophobicity & acetate salt handling
Low-concentration staining and rapid tissue penetration
Mitochondrial membrane potential screening assays
Reduced recognition by efflux transporters
Reliable intracellular retention for fluorescence-based readouts
Multicolor fluorescence microscopy panels
Red-shifted spectra for low spectral crosstalk
Compatibility with GFP/FITC channels and quantitative colocalization
Photosensitizer development and formulation studies
Methyl ester scaffold for derivatization
Solubility in organic solvents and reference standard utility
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